4-(Z-Amino)-1-butanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

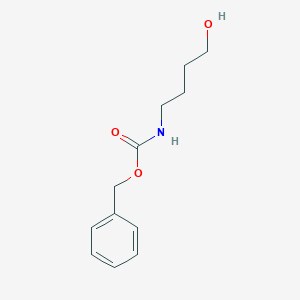

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(4-hydroxybutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c14-9-5-4-8-13-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7,14H,4-5,8-10H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFLPFDVXGOHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391853 | |

| Record name | Benzyl N-(4-hydroxybutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17996-13-3 | |

| Record name | Phenylmethyl N-(4-hydroxybutyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17996-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl N-(4-hydroxybutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Z-Amino)-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(Benzyloxycarbonyl)-4-amino-1-butanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of N-(Benzyloxycarbonyl)-4-amino-1-butanol. Often referred to in supplier catalogues by the shorthand 4-(Z-Amino)-1-butanol, this bifunctional organic compound serves as a critical building block and linker in advanced organic synthesis. Its unique structure, featuring a terminal hydroxyl group and a protected primary amine, allows for sequential, controlled modifications, making it highly valuable for researchers in medicinal chemistry and materials science. This document consolidates key spectroscopic data, outlines validated experimental protocols, and discusses safety and handling considerations to support its effective use in a laboratory setting.

Introduction and Chemical Identity

N-(Benzyloxycarbonyl)-4-amino-1-butanol is a carbamate-protected derivative of 4-amino-1-butanol. The benzyloxycarbonyl group, commonly abbreviated as "Cbz" or simply "Z", is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. This protection strategy masks the nucleophilicity of the amino group, allowing other functional groups, such as the terminal hydroxyl, to undergo selective reactions. Subsequent removal of the Cbz group under specific conditions regenerates the free amine for further functionalization.

The designation "this compound" is a common trivial name where "Z" refers to the benzyloxycarbonyl protecting group. This compound's utility lies in its bifunctional nature, making it an excellent starting material for the synthesis of more complex molecules.[1][2]

dot graph "chemical_structure" { layout=neato; node [shape=none, margin=0]; edge [style=bold];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; O1 [label="OH"]; N1 [label="N"]; H1 [label="H", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; C5 [label="C"]; O2 [label="O", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; O3 [label="O"]; C6 [label="C"]; Benzene [label="", image="benzene_ring.png"]; // Placeholder for benzene ring

// Define positions (adjust as needed for better layout) C1 [pos="0,0!"]; C2 [pos="1,0!"]; C3 [pos="2,0!"]; C4 [pos="3,0!"]; O1 [pos="3.7,0.5!"]; N1 [pos="-0.7,0.5!"]; H1 [pos="-0.7,1!"]; C5 [pos="-1.5,0!"]; O2 [pos="-1.5,-0.7!"]; O3 [pos="-2.2,0.5!"]; C6 [pos="-3,0.5!"]; Benzene [pos="-4.2,0.5!"]; // Position the benzene ring

// Define edges (bonds) C1 -- C2; C2 -- C3; C3 -- C4; C4 -- O1; C1 -- N1; N1 -- H1; N1 -- C5; C5 -- O2 [style=double]; C5 -- O3; O3 -- C6; C6 -- Benzene; // Connect to the benzene ring } Caption: Chemical Structure of N-(Benzyloxycarbonyl)-4-amino-1-butanol.

Physicochemical and Spectroscopic Properties

The accurate characterization of N-(Benzyloxycarbonyl)-4-amino-1-butanol is essential for its use in synthesis. Its physical properties and spectroscopic data provide a definitive fingerprint for identity and purity verification.

Physical Properties

The key physical properties are summarized in the table below. The compound is a stable, white to off-white solid at room temperature with a defined melting point range.

| Property | Value | Reference(s) |

| CAS Number | 17996-13-3 | [1][3][4] |

| Molecular Formula | C₁₂H₁₇NO₃ | [1][3][4] |

| Molecular Weight | 223.27 g/mol | [1][3][4] |

| Appearance | White to off-white solid/powder | [1][2][3] |

| Melting Point | 81-84 °C | [1][2] |

| Purity (Typical) | ≥98.0% (HPLC) | [1] |

| SMILES String | OCCCCNC(OCC1=CC=CC=C1)=O | [1] |

| InChI Key | BNFLPFDVXGOHJY-UHFFFAOYSA-N | [1] |

Spectroscopic Profile

Spectroscopic analysis is crucial for structural confirmation. While specific spectra for this exact compound are not publicly available in all databases, a predicted profile can be reliably constructed based on the known spectra of its constituent functional groups and the parent molecule, 4-amino-1-butanol.[5][6][7][8]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, alkyl chain, and NH/OH protons. The approximate chemical shifts (in ppm, relative to TMS) are:

-

δ 7.30-7.40 (m, 5H): Aromatic protons of the phenyl group.

-

δ 5.10 (s, 2H): Benzylic protons (-O-CH₂ -Ph).

-

δ ~5.0 (br s, 1H): Carbamate N-H proton.

-

δ 3.60 (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂ -OH).

-

δ 3.15 (q, 2H): Methylene protons adjacent to the nitrogen (-CH₂ -NH-).

-

δ ~2.0 (br s, 1H): Hydroxyl O-H proton (position is variable and may exchange with D₂O).[8]

-

δ 1.40-1.65 (m, 4H): Central methylene protons (-CH₂-CH₂ -CH₂ -CH₂-).

-

-

¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton:

-

δ ~156.5: Carbamate carbonyl carbon (C =O).

-

δ ~136.8: Quaternary aromatic carbon.

-

δ ~128.5, 128.0, 127.8: Aromatic -CH carbons.

-

δ ~66.5: Benzylic carbon (-O-C H₂-Ph).

-

δ ~62.5: Carbon bearing the hydroxyl group (-C H₂-OH).

-

δ ~40.5: Carbon adjacent to the nitrogen (-C H₂-NH-).

-

δ ~29.5, ~27.0: Central alkyl carbons.

-

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong absorption bands corresponding to the hydroxyl, amine, and carbamate groups.

-

~3350 cm⁻¹ (broad): O-H stretching vibration of the alcohol, broadened due to hydrogen bonding.[8]

-

~3320 cm⁻¹ (sharp): N-H stretching of the secondary carbamate.

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

2850-2950 cm⁻¹: Aliphatic C-H stretching.

-

~1690 cm⁻¹ (strong): C=O stretching of the carbamate carbonyl group.

-

~1530 cm⁻¹: N-H bending and C-N stretching.

-

~1250 cm⁻¹: C-O stretching of the carbamate.

-

~1050 cm⁻¹: C-O stretching of the primary alcohol.[8]

Synthesis and Reactivity

Synthesis Workflow

N-(Benzyloxycarbonyl)-4-amino-1-butanol is typically prepared via a standard Schotten-Baumann reaction. This involves the acylation of the primary amino group of 4-amino-1-butanol with benzyl chloroformate in the presence of a base to neutralize the HCl byproduct.

Reactivity and Synthetic Utility

The synthetic value of this molecule stems from the orthogonal nature of its two functional groups.

-

Reactions at the Hydroxyl Group: The primary alcohol is a nucleophile and can undergo a variety of transformations while the amine remains protected. These include:

-

Oxidation: To form the corresponding aldehyde or carboxylic acid.

-

Esterification: Reaction with carboxylic acids or acid chlorides to form esters.

-

Etherification: To form ethers, for example, via the Williamson ether synthesis.

-

Mesylation/Tosylation: To convert the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions.

-

-

Deprotection of the Amino Group: The Cbz group is stable to a wide range of conditions but can be readily cleaved when desired, typically by catalytic hydrogenolysis (H₂ gas with a Palladium catalyst). This regenerates the free primary amine, which can then participate in reactions such as amide bond formation, reductive amination, or alkylation.

This dual reactivity makes it an ideal linker molecule for conjugating two different molecular fragments in a controlled, stepwise manner.

Applications in Research and Drug Development

Amino alcohols are a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] Derivatives of 4-amino-1-butanol are key intermediates in the synthesis of important antiviral agents. For example, a structurally related compound, 4-amino-2-hydroxymethyl-1-butanol, is a crucial precursor for the drug Famciclovir.

The ability to introduce a four-carbon spacer with a terminal nucleophile (either the initial alcohol or the deprotected amine) makes N-(Benzyloxycarbonyl)-4-amino-1-butanol a valuable tool for:

-

Linker Chemistry: In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, where precise spacing between a targeting moiety and a payload is critical.

-

Scaffold Decoration: As a starting point for building libraries of compounds for screening in drug discovery programs.[10]

-

Materials Science: Incorporation into polymers or onto surfaces to introduce specific functional groups.[1]

Experimental Protocols

Protocol: Synthesis of N-(Benzyloxycarbonyl)-4-amino-1-butanol

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-1-butanol (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Basification: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution.

-

Cooling: Place the flask in an ice-water bath and cool the stirring solution to 0 °C.

-

Addition of Protecting Group: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above 5 °C.

-

Reaction: Allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature overnight.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Dilute with water and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.

Protocol: Characterization Workflow

Safety and Handling

Proper safety precautions are mandatory when handling any chemical reagent. For N-(Benzyloxycarbonyl)-4-amino-1-butanol (CAS 17996-13-3), the following GHS classifications apply.[1]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash hands and exposed skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P280: Wear protective gloves, eye protection, and face protection.[1]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[1]

-

Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances.[11]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

It is critical to distinguish this compound from its precursor, 4-amino-1-butanol (CAS 13325-10-5), which is a corrosive material that causes severe skin burns and eye damage.[11][12][13]

Conclusion

N-(Benzyloxycarbonyl)-4-amino-1-butanol is a versatile and valuable bifunctional molecule for synthetic chemists. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it a reliable building block. The ability to perform selective chemistry at either the hydroxyl or the protected amino terminus provides a powerful tool for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Adherence to established protocols for its synthesis, characterization, and safe handling will ensure its effective and responsible use in research and development.

References

- Loba Chemie. (2022). 4-AMINO-1-BUTANOL FOR SYNTHESIS Safety Data Sheet.

- LookChem. (n.d.). This compound 17996-13-3 wiki.

- Reddy, G. O., et al. (2012). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 4(2), 701-708.

- National Center for Biotechnology Information. (n.d.). 4-Amino-1-butanol. PubChem Compound Database.

- Tron Chemicals. (n.d.). 4-AMINO-1-BUTANOL.

- Google Patents. (2015). CN104610075A - Synthetic method of 4-animo-1-butanol.

- Google Patents. (2018). US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol.

- National Institute of Standards and Technology. (n.d.). 4-Amino-1-butanol. NIST Chemistry WebBook.

- Wang, L., et al. (2014). Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. PLoS ONE, 9(1), e85773.

- Wikipedia. (n.d.). 1,4-Butanediol.

- SpectraBase. (n.d.). 4-Amino-1-butanol [13C NMR] Spectrum.

- Frontiers in Chemistry. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review.

- Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols.

- Journal of Medicinal Chemistry. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.

- Google Patents. (2021). CN112174836A - Synthetic method of aminobutanol.

Sources

- 1. This compound = 98.0 HPLC 17996-13-3 [sigmaaldrich.com]

- 2. This compound CAS#: 17996-13-3 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Amino-1-butanol(13325-10-5) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Benzyl N-(4-hydroxybutyl)carbamate

Abstract: Benzyl N-(4-hydroxybutyl)carbamate is a bifunctional organic molecule of significant interest to the chemical, pharmaceutical, and material science sectors. Featuring a stable carboxybenzyl (Cbz) protected amine and a terminal primary alcohol, this compound serves as a versatile building block and linker in complex organic synthesis. This guide provides an in-depth analysis of its molecular structure, scientifically grounded protocols for its synthesis and purification, comprehensive methods for its characterization, and a discussion of its key applications in research and drug development.

Chapter 1: Molecular Structure and Physicochemical Properties

Benzyl N-(4-hydroxybutyl)carbamate, with the CAS number 17996-13-3, is structurally defined by a butyl chain functionalized with a hydroxyl group at one end and a carbamate group at the other.[1] The nitrogen of the carbamate is protected by a benzyl group, a common protecting group in organic synthesis known as the carboxybenzyl (Cbz or Z) group.[2][3] This arrangement imparts a dual reactivity to the molecule: the hydroxyl group is available for nucleophilic reactions, while the amine is masked, preventing unwanted side reactions.[2]

The presence of the aromatic ring, the polar carbamate linkage, and the hydroxyl group results in moderate solubility in a range of organic solvents and limited solubility in water. The molecule's ability to act as both a hydrogen bond donor (via the -OH and N-H groups) and acceptor (via the carbonyl and hydroxyl oxygens) is central to its chemical behavior and interactions.

Caption: 2D Structure of Benzyl N-(4-hydroxybutyl)carbamate.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | benzyl N-(4-hydroxybutyl)carbamate | [1] |

| CAS Number | 17996-13-3 | [1] |

| Molecular Formula | C12H17NO3 | [1] |

| Molecular Weight | 223.27 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| SMILES | C1=CC=C(C=C1)COC(=O)NCCCCO | [1] |

| InChIKey | BNFLPFDVXGOHJY-UHFFFAOYSA-N |[1] |

Chapter 2: Synthesis and Purification

The most direct and widely adopted synthesis of Benzyl N-(4-hydroxybutyl)carbamate is the N-protection of 4-amino-1-butanol. This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated.

Causality Behind Experimental Choices:

-

Reactants: 4-amino-1-butanol provides the core scaffold. Benzyl chloroformate is the source of the Cbz protecting group.[4] It is highly reactive and must be handled with care.

-

Base: A mild base, such as sodium bicarbonate or triethylamine, is essential.[4] Its purpose is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Solvent System: The reaction is often performed in a biphasic system (e.g., water and an organic solvent like ethyl acetate or MeTHF) or in a polar aprotic solvent.[4] The biphasic approach allows for easy separation of the product from the inorganic base and salts during workup.

-

Temperature: The reaction is typically initiated at a low temperature (0–10 °C) to control the initial exothermic reaction between the highly reactive benzyl chloroformate and the amine.[4] This prevents the formation of side products.

Caption: A typical workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 4-amino-1-butanol (1.0 eq) and a suitable solvent mixture such as ethyl acetate and water (1:1 ratio).

-

Basification: Add sodium bicarbonate (2.0-3.0 eq) to the mixture.

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add benzyl chloroformate (1.05-1.1 eq) dropwise to the stirring suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, starting with a nonpolar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 50-60% ethyl acetate in hexanes), is effective for separating the product from nonpolar impurities and more polar byproducts.

Chapter 3: Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is a critical, self-validating step. This is achieved through a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the chemical environment of hydrogen atoms. Key expected signals include aromatic protons from the benzyl group (typically δ 7.2–7.4 ppm), a singlet for the benzylic CH₂ protons (~δ 5.1 ppm), and distinct multiplets for the four CH₂ groups of the hydroxybutyl chain.[4] The proton of the hydroxyl group may appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies all unique carbon atoms in the molecule. Expect to see signals for the aromatic carbons, the benzylic carbon, the carbonyl carbon of the carbamate (~δ 156 ppm), and the four aliphatic carbons of the butyl chain.[5][6]

-

IR (Infrared) Spectroscopy: IR spectroscopy identifies the functional groups present. Characteristic stretches include a broad O-H band (~3400 cm⁻¹), an N-H stretch (~3300 cm⁻¹), C-H stretches from aromatic and aliphatic groups (~2800-3100 cm⁻¹), and a strong C=O (carbamate carbonyl) stretch (~1700 cm⁻¹).[4]

-

MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental formula of the compound by identifying the molecular ion peak ([M+H]⁺ or [M+Na]⁺).[4]

Table 2: Expected Spectroscopic Data

| Technique | Characteristic Signals |

|---|---|

| ¹H NMR | δ 7.2-7.4 (m, 5H, Ar-H), δ 5.1 (s, 2H, Ar-CH₂), δ 3.6 (t, 2H, CH₂-OH), δ 3.2 (q, 2H, N-CH₂), δ 1.4-1.6 (m, 4H, -CH₂-CH₂-) |

| IR (cm⁻¹) | ~3400 (O-H stretch), ~3300 (N-H stretch), ~1700 (C=O stretch), ~1520 (N-H bend) |

| MS (ESI+) | m/z 224.1 [M+H]⁺, 246.1 [M+Na]⁺ |

Chapter 4: Applications in Research and Drug Development

The utility of Benzyl N-(4-hydroxybutyl)carbamate stems from its bifunctional nature, making it a valuable building block in several areas.[2]

-

Protected Amino Alcohol Building Block: The primary application is as a Cbz-protected amino alcohol.[2] The Cbz group is a robust protecting group for amines, stable to a wide range of reaction conditions but readily removable by catalytic hydrogenation (e.g., H₂, Pd/C).[7][8] This allows chemists to perform selective chemistry on the terminal hydroxyl group—such as oxidation, esterification, or etherification—without interference from the amine.

-

Linker Chemistry: In drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), linker molecules are required to connect a targeting moiety to an active payload. The 4-hydroxybutyl chain provides a flexible, hydrophilic spacer, and the two functional handles (the protected amine and the alcohol) allow for sequential conjugation to different parts of a larger molecule.

-

Intermediate in Pharmaceutical Synthesis: This compound serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[2][9] By modifying the hydroxyl group and subsequently deprotecting the amine, novel structures with specific biological activities can be created.[2]

Chapter 5: Safety and Handling

As a laboratory chemical, Benzyl N-(4-hydroxybutyl)carbamate requires careful handling to minimize risk.

-

Hazard Classification: It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation (Category 2A).[1][10] It may also cause skin and respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[10][12] All handling should be performed in a well-ventilated area or a chemical fume hood.[11][13]

-

Handling: Avoid breathing dust, fumes, or vapors.[10][11] Wash hands thoroughly after handling and before eating or drinking.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11][12]

-

Skin: Wash off immediately with plenty of soap and water.[11][12]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center.[10][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

-

References

- AK Scientific, Inc. (n.d.). Benzyl N-butyl-N-(4-hydroxyphenyl)carbamate Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3366758, benzyl N-(4-hydroxybutyl)carbamate. PubChem.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Properties and Uses of (CBZ-amino)methanol in Chemistry.

- Fisher Scientific. (2024, March 18). 4-Hydroxybenzyl alcohol Safety Data Sheet. Fisher Scientific.

- Chen, Y., Zhang, J., Fu, S.-S., & Yu, X.-Q. (2012). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. Advanced Synthesis & Catalysis, 354(8), 1287-1291.

- Ingale, A. P., More, V. K., Gangarde, U. S., & Shinde, S. V. (2018). Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. New Journal of Chemistry, 42(15), 12534-12540.

- Kumar, A., et al. (n.d.). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. ResearchGate.

- Meyer, H., Beck, A. K., Sebesta, R., & Seebach, D. (2008). Benzyl Isopropoxymethyl Carbamate - an Aminomethylating Reagent for Mannich Reactions of Titanium Enolates. Organic Syntheses, 85, 287.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2794813, tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. PubChem.

- de Souza, S. P., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 346-353.

- StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine.

- Wikipedia. (n.d.). Benzyl carbamate.

- Rossi, D., et al. (2023). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2023(4), M1782.

- Google Patents. (n.d.). CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application.

- Google Patents. (n.d.). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.

- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.

- Wikipedia. (n.d.). Carbamate.

Sources

- 1. benzyl N-(4-hydroxybutyl)carbamate | C12H17NO3 | CID 3366758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. studysmarter.co.uk [studysmarter.co.uk]

- 8. Cbz-Protected Amino Groups [organic-chemistry.org]

- 9. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate | MDPI [mdpi.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.dk [fishersci.dk]

- 13. fishersci.com [fishersci.com]

Synthesis of 4-(Cbz-amino)-1-butanol: An In-Depth Technical Guide for Chemical Researchers

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-(Cbz-amino)-1-butanol, a valuable building block in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis. It delves into the two primary synthetic routes: the direct N-protection of 4-amino-1-butanol and the reduction of N-Cbz-protected γ-aminobutyric acid. The document offers a detailed analysis of the underlying chemical principles, step-by-step experimental protocols, and a comparative assessment of the two methodologies. Emphasis is placed on the rationale behind experimental choices, ensuring a deep understanding of the synthetic process. This guide is supported by authoritative references and includes visual aids to elucidate the synthetic pathways.

Introduction: The Significance of 4-(Cbz-amino)-1-butanol

4-(Cbz-amino)-1-butanol, also known as benzyl (4-hydroxybutyl)carbamate, is a bifunctional organic molecule of significant interest in the synthesis of complex molecular architectures. Its structure incorporates a primary alcohol and a carbamate-protected primary amine. The hydroxyl group serves as a versatile handle for various chemical transformations, including oxidation, esterification, and etherification. The amine functionality is protected by the robust benzyloxycarbonyl (Cbz or Z) group, which is stable under a wide range of reaction conditions but can be readily removed under specific, mild conditions, most commonly through catalytic hydrogenation. This orthogonal nature of the protecting group strategy makes 4-(Cbz-amino)-1-butanol a highly valuable intermediate in multi-step syntheses, particularly in the construction of pharmaceutical agents and other biologically active compounds.

The strategic importance of this molecule lies in its ability to introduce a protected four-carbon amino alcohol moiety into a target structure. This structural motif is present in a variety of pharmacologically relevant molecules. Therefore, efficient and reliable synthetic access to 4-(Cbz-amino)-1-butanol is of paramount importance for researchers in drug discovery and development.

Overview of Synthetic Strategies

Two principal synthetic pathways dominate the preparation of 4-(Cbz-amino)-1-butanol. The choice between these routes often depends on the availability of starting materials, desired scale of the reaction, and the overall synthetic strategy for the final target molecule.

-

Pathway A: Direct N-Protection of 4-Amino-1-butanol. This is the most straightforward approach, involving the direct reaction of commercially available 4-amino-1-butanol with a Cbz-donating reagent.

-

Pathway B: Reduction of N-Cbz-γ-Aminobutyric Acid or its Ester. This route begins with the readily available N-Cbz-protected γ-aminobutyric acid. The carboxylic acid functionality is then reduced to the corresponding primary alcohol.

The following sections will provide a detailed exploration of each pathway, including mechanistic insights and practical experimental protocols.

Diagram of Synthetic Pathways

An In-depth Technical Guide to 4-(Z-Amino)-1-butanol: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Z-Amino)-1-butanol, also known as Benzyl N-(4-hydroxybutyl)carbamate. This bifunctional molecule, featuring a benzyloxycarbonyl (Z or Cbz) protected amine and a primary alcohol, is a valuable intermediate in organic synthesis, particularly in the development of novel therapeutics. This document delves into its core physical and chemical properties, provides detailed, field-proven protocols for its synthesis and deprotection, and explores its applications as a versatile building block in medicinal chemistry. The causality behind experimental choices and the integration of self-validating systems within protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

In the landscape of drug discovery and development, the ability to construct complex molecules with precision is paramount. Bifunctional building blocks, such as this compound, offer chemists a strategic advantage by providing two distinct points for molecular elaboration. The presence of a stable, yet readily cleavable, protecting group on the amine functionality, alongside a reactive primary alcohol, allows for sequential and controlled modifications.

The benzyloxycarbonyl (Z) group is a cornerstone of amine protection in organic synthesis, particularly in peptide chemistry.[1][2] Its stability under a range of conditions and its clean removal via catalytic hydrogenolysis make it an ideal choice for multi-step synthetic routes.[3] this compound leverages this protecting group to mask the nucleophilicity of the amino group in 4-amino-1-butanol, thereby enabling selective reactions at the hydroxyl terminus. This guide will explore the fundamental properties of this key intermediate and provide practical insights into its effective utilization.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective use in research and development. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | Benzyl N-(4-hydroxybutyl)carbamate | [4] |

| Synonyms | This compound, 4-(Cbz-amino)-1-butanol, Z-Abu(4)-ol | [4] |

| CAS Number | 17996-13-3 | [4] |

| Molecular Formula | C₁₂H₁₇NO₃ | [4] |

| Molecular Weight | 223.27 g/mol | [4] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 81-84 °C | |

| Solubility | Soluble in methanol, ethanol, and other common organic solvents. | [5] |

| XLogP3-AA | 1.5 | [4] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through the reaction of 4-amino-1-butanol with benzyl chloroformate under basic conditions. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-amino-1-butanol

-

Benzyl chloroformate (Cbz-Cl)[6]

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-1-butanol (1.0 equivalent) in a 1:1 mixture of water and a suitable organic solvent like dichloromethane or ethyl acetate. Add sodium carbonate (1.1 equivalents) to the solution and cool the flask to 0 °C in an ice bath.

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 5 °C. The slow addition is critical to control the exothermic reaction and prevent the formation of side products.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Reaction Monitoring (Self-Validation): Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 1:1 Hexanes:Ethyl Acetate). The disappearance of the starting material (4-amino-1-butanol will likely remain at the baseline) and the appearance of a new, higher Rf spot indicates product formation.

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine. The acid wash removes any unreacted 4-amino-1-butanol, while the bicarbonate wash neutralizes any remaining acidic impurities.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can yield the pure product as a white solid.[1]

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals that confirm the structure. Key expected signals include:

-

A multiplet around δ 7.3-7.4 ppm corresponding to the five aromatic protons of the benzyl group.

-

A singlet around δ 5.1 ppm for the two benzylic protons (-CH₂-Ph).

-

A triplet around δ 3.6 ppm for the two protons of the hydroxymethylene group (-CH₂-OH).

-

A multiplet around δ 3.2 ppm for the two protons adjacent to the carbamate nitrogen (-NH-CH₂-).

-

Multiplets in the range of δ 1.4-1.6 ppm for the four protons of the two central methylene groups of the butyl chain.

-

A broad singlet corresponding to the hydroxyl proton (-OH) and the carbamate proton (-NH-), which may be exchangeable with D₂O.[2]

-

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the benzylic carbon, the carbonyl carbon of the carbamate, and the four distinct carbons of the butyl chain.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies include:

-

A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching of the alcohol and the N-H stretching of the carbamate.

-

A strong absorption band around 1690-1710 cm⁻¹ due to the C=O stretching of the carbamate group.[2]

-

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will be observed in the 2850-3100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 224.13 would be expected. Fragmentation patterns can also provide structural information, with a characteristic fragment at m/z 91 corresponding to the benzyl or tropylium cation.[2][7]

Chemical Reactivity and Applications in Drug Development

The bifunctional nature of this compound makes it a versatile building block in medicinal chemistry.[8][9]

Reactivity of the Hydroxyl Group

With the amine protected, the primary alcohol is available for a variety of transformations, including:

-

Esterification: Reaction with carboxylic acids or their activated derivatives to form esters.

-

Etherification: Conversion to ethers, for example, through a Williamson ether synthesis.

-

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid.

Deprotection of the Z-Group

The removal of the benzyloxycarbonyl group is a critical step to liberate the primary amine for further functionalization.

This is the most common and mildest method for Z-group deprotection.[3][10]

Caption: Workflow for the deprotection of this compound via catalytic hydrogenolysis.

Detailed Protocol for Catalytic Hydrogenolysis:

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a flask equipped with a stir bar.

-

Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol% of Pd) to the solution.

-

Hydrogenation: Secure a balloon filled with hydrogen gas to the flask or perform the reaction in a Parr hydrogenation apparatus. Ensure the system is properly purged with hydrogen.

-

Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

-

Monitoring (Self-Validation): Monitor the reaction by TLC. The product, 4-amino-1-butanol, will have a much lower Rf and will likely stain with ninhydrin, while the starting material will not. The disappearance of the starting material indicates the completion of the reaction.

-

Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 4-amino-1-butanol. The byproduct, toluene, is volatile and is typically removed during this step.

In cases where catalytic hydrogenolysis is not compatible with other functional groups in the molecule, strong acids such as HBr in acetic acid can be used to cleave the Z-group.[11] However, this method is harsher and can lead to side reactions.

Applications in Medicinal Chemistry

This compound is a valuable linker and intermediate in the synthesis of a wide range of biologically active molecules. Its ability to introduce a four-carbon spacer with a terminal amine allows for the modulation of pharmacokinetic and pharmacodynamic properties of drug candidates. Examples of its application include the synthesis of:

-

Enzyme inhibitors

-

Receptor ligands

-

Novel polymeric drug delivery systems

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a strategically important bifunctional building block with broad utility in organic synthesis and drug development. Its well-defined physicochemical properties, coupled with robust and validated protocols for its synthesis and deprotection, make it an invaluable tool for researchers and scientists. The ability to selectively unmask a primary amine after modifications at the hydroxyl terminus provides a powerful strategy for the construction of complex and novel molecular architectures.

References

- Organic Syntheses. Benzyl carbamate.

- G, S. et al. (2004).

- Wikipedia. Benzyl chloroformate.

- PubChem. benzyl N-(4-hydroxybutyl)carbamate.

- Jiang, X. et al. (2009). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. Acta Crystallographica Section E: Structure Reports Online.

- Grokipedia. Benzyl chloroformate.

- Organic Syntheses. Formic acid, chloro-, benzyl ester.

- The Royal Society of Chemistry. SUPPORTING INFORMATION.

- Miller, M. J. et al. (2006). Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. PMC.

- The Royal Society of Chemistry. Contents.

- Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.

- Synthink. Benzyl Carbamate (CAS 621-84-1): Properties, Uses & Applications.

- MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.

- Beilstein Journals. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives.

- The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via.

- Google Patents. CN103443057A - Reduction of C-O bonds by catalytic transfer hydrogenolysis.

- ResearchGate. The hydrogenolysis of N-benzyl groups with magnesium and ammonium formate.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

- Al-Rawi, S. et al. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC.

- The Royal Society of Chemistry. 2 - Supporting Information.

- Kim, J. S. et al. (2004). tert-Butyl N-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)

- ResearchGate. Hydrogenolysis of N‐benzyl amines..

- Wikipedia. Benzyl carbamate.

- PubChem. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate.

- PubChem. Benzyl carbamate.

- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.

- PubChem. Benzyl hydroxycarbamate.

- Organic Chemistry Portal. Benzyl Esters.

- Google Patents. US3523978A - Process for the purification of benzyl alcohol.

- PubChem. benzyl N-hydroxy-N-(4-methylpentan-2-yl)carbamate.

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benzyl N-(4-hydroxybutyl)carbamate | C12H17NO3 | CID 3366758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzyl Carbamate (CAS 621-84-1): Properties, Uses & Applications [nsrlaboratories.com]

- 6. Benzyl chloroformate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate | MDPI [mdpi.com]

- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-(Z-Amino)-1-butanol (Benzyl N-(4-hydroxybutyl)carbamate) for Advanced Drug Development

This guide provides an in-depth technical overview of 4-(Z-Amino)-1-butanol, also known as Benzyl N-(4-hydroxybutyl)carbamate (CAS Number: 17996-13-3). It is intended for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile bifunctional molecule in their synthetic strategies, particularly in the burgeoning field of targeted protein degradation.

Core Concepts: Understanding the Strategic Value of this compound

This compound is a bifunctional linker precursor that possesses a primary alcohol and a carbamate-protected amine. The carboxybenzyl (Cbz or Z) protecting group offers specific advantages in multi-step synthetic routes where orthogonal protection strategies are paramount. Its strategic value lies in its utility as a building block for constructing more complex molecules, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy of the molecule by influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The length, rigidity, and chemical composition of the linker are key determinants of a PROTAC's biological activity.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 17996-13-3 | [1] |

| Molecular Formula | C₁₂H₁₇NO₃ | [1] |

| Molecular Weight | 223.27 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 81-84 °C | |

| InChI Key | BNFLPFDVXGOHJY-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C=C1)COC(=O)NCCCCO | [1] |

Analytical Characterization

Confirmation of the identity and purity of this compound is critical. The following are expected spectral characteristics based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.3-7.4 ppm), a singlet for the benzylic methylene protons (around 5.1 ppm), and multiplets for the butyl chain protons. The hydroxyl proton will appear as a broad singlet, and the NH proton of the carbamate will also be present.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic carbon, the carbonyl carbon of the carbamate (around 156 ppm), and the four distinct carbons of the butyl chain.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the carbamate (around 3300-3400 cm⁻¹), the C=O stretch of the carbamate (around 1680-1700 cm⁻¹), the O-H stretch of the alcohol (a broad peak around 3200-3600 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups. The IR spectrum for the closely related benzyl carbamate shows a prominent C=O stretch at 1694 cm⁻¹ and N-H stretching in the 3332-3422 cm⁻¹ region.[2]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound involves the protection of the amino group of 4-amino-1-butanol with a carboxybenzyl (Cbz or Z) group. This is typically achieved by reacting the amino alcohol with benzyl chloroformate in the presence of a base.

Rationale for Experimental Choices

-

Choice of Protecting Group (Z vs. Boc): The carboxybenzyl (Cbz or Z) group is selected for its stability under a wide range of conditions, yet it can be readily removed by catalytic hydrogenolysis. This provides an orthogonal deprotection strategy to the acid-labile tert-butyloxycarbonyl (Boc) group, which is often used elsewhere in complex molecule synthesis. For instance, a Boc-protected E3 ligase ligand can be coupled with a Z-protected linker, allowing for selective deprotection of either end of the molecule for further elaboration. The Cbz group is generally stable to the basic and mildly acidic conditions often employed in subsequent synthetic steps.

-

Reaction Conditions: The reaction is typically carried out at a reduced temperature (e.g., 0 °C) to control the exothermicity of the reaction between the highly reactive benzyl chloroformate and the amine. The use of a base, such as triethylamine or sodium bicarbonate, is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is adapted from general procedures for the N-Cbz protection of amino alcohols.

Materials:

-

4-Amino-1-butanol

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-1-butanol (1.0 eq) in a mixture of THF and water (e.g., 1:1 v/v).

-

Add sodium bicarbonate (2.0-3.0 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.0-1.2 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a white to off-white solid.

Applications in Drug Development: A Focus on PROTACs

The primary application of this compound in contemporary drug discovery is as a versatile linker for the synthesis of PROTACs.[3][4][5] The terminal hydroxyl group provides a convenient handle for attachment to a warhead ligand (targeting the protein of interest), while the Cbz-protected amine can be deprotected to allow for coupling with an E3 ligase ligand.

The Role of the Linker in PROTAC Efficacy

The linker is a critical determinant of a PROTAC's efficacy. Its length and flexibility dictate the ability of the PROTAC to induce a productive ternary complex. A linker that is too short may result in steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase. Conversely, a linker that is too long may lead to an unstable ternary complex with unfavorable vectoral alignment for ubiquitination. The four-carbon chain of this compound provides a moderate length and flexibility that has proven effective in various PROTAC designs.

Caption: Mechanism of action of a PROTAC utilizing a linker derived from this compound.

While specific PROTACs in late-stage clinical development that utilize this exact linker are not prominently disclosed in the public domain, numerous preclinical studies and patent applications describe the use of similar short-chain alkyl carbamate linkers in the design of novel protein degraders. The principles outlined in this guide are directly applicable to the synthesis and evaluation of such molecules.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Hazard Identification: It is classified as harmful if swallowed and causes serious eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its bifunctional nature, coupled with the robust and orthogonally-removable Cbz protecting group, makes it an ideal component for the synthesis of complex molecules, particularly as a linker in the design of PROTACs. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, will empower researchers to effectively utilize this compound in the development of novel therapeutics.

References

- Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry; 2014.

- MedChemExpress. Benzyl (4-hydroxybutyl)

- MedChemExpress. Benzyl (4-hydroxybutyl)

- MedChemExpress. Benzyl (4-hydroxybutyl)

- PubChem. benzyl N-(4-hydroxybutyl)carbamate.

- Google Patents. Process for preparing enantiomerically enriched amino-alcohols.

- MedChemExpress. Tert-butyl (4-(hydroxymethyl)benzyl)(methyl)

- Organic Syntheses Procedure.

- MedChemExpress. Benzyl (4-hydroxybutyl)

- Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbam

- SUPPORTING INFORM

- (4-Hydroxybutyl)-methylcarbamic acid benzyl ester | 116644-44-1. Benchchem.

- 2 - Supporting Inform

- Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via - The Royal Society of Chemistry.

- Benzyl-N-[4-(2-hydroxyethyl)

- Physical properties of N-Cbz-protected amino acids in methanol as predicted through molecular dynamics calculations at different temperatures and constant pressure | Request PDF.

- Cbz-Protected Amino Groups. Organic Chemistry Portal.

- Benzylcarbam

- Google Patents.

- A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.

- PubChem. tert-Butyl N-(4-hydroxybutyl)carbamate.

- Benzyl carbamate(621-84-1) IR2 spectrum. ChemicalBook.

- Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. | Request PDF.

Sources

Spectroscopic Characterization of 4-Amino-1-butanol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-amino-1-butanol (CAS No. 13325-10-5), a versatile alkanolamine with applications in chemical synthesis and as a precursor to the neurotransmitter γ-aminobutyric acid (GABA).[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the spectral data are emphasized to ensure a thorough understanding of the molecule's structural confirmation.

Note on Nomenclature: The initial topic requested information on "4-(Z-Amino)-1-butanol." This nomenclature typically refers to a benzyl-protected amine, a different chemical entity (CAS 17996-13-3).[2][3] This guide focuses on the more fundamental, unprotected compound, 4-amino-1-butanol, for which a wealth of spectroscopic data is publicly available.

Molecular Structure and Spectroscopic Overview

4-Amino-1-butanol is a primary alcohol and a primary amine, with the chemical formula C4H11NO.[4] Its structure presents distinct spectroscopic features that can be unequivocally identified through a combination of analytical techniques. This guide will delve into the ¹H NMR, ¹³C NMR, IR, and MS spectra to provide a complete structural elucidation.

Caption: ¹H NMR Assignments for 4-Amino-1-butanol.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

Objective: To obtain a proton-decoupled ¹³C NMR spectrum of 4-amino-1-butanol.

Procedure: The sample preparation and instrumentation are the same as for ¹H NMR. The spectrometer is tuned to the ¹³C frequency, and a proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

¹³C NMR Data and Interpretation

Table 2: ¹³C NMR Spectroscopic Data for 4-Amino-1-butanol

| Chemical Shift (ppm) | Assignment |

| ~62.5 | -CH₂-OH (a) |

| ~42.0 | -CH₂-NH₂ (d) |

| ~32.5 | -CH₂-CH₂-OH (b) |

| ~28.0 | -CH₂-CH₂-NH₂ (c) |

Note: Chemical shifts are approximate and can vary with the solvent. [5] Interpretation:

The ¹³C NMR spectrum displays four signals, confirming the presence of four chemically non-equivalent carbon atoms.

-

The signal at approximately 62.5 ppm is attributed to the carbon directly bonded to the hydroxyl group, which is the most deshielded carbon due to the electronegativity of oxygen.

-

The peak around 42.0 ppm corresponds to the carbon attached to the amino group.

-

The remaining two signals in the upfield region, at approximately 32.5 and 28.0 ppm, are assigned to the two central methylene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Objective: To obtain an IR spectrum of 4-amino-1-butanol.

Materials:

-

4-Amino-1-butanol sample

-

Salt plates (e.g., NaCl or KBr) or an ATR accessory

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

Procedure (Neat Liquid/Thin Film):

-

Place a drop of the liquid 4-amino-1-butanol sample onto a salt plate.

-

Place a second salt plate on top to create a thin film.

-

Place the salt plates in the spectrometer's sample holder.

-

Acquire the IR spectrum.

Procedure (ATR):

-

Place a drop of the sample directly onto the ATR crystal.

-

Acquire the IR spectrum.

IR Data and Interpretation

Table 3: Key IR Absorption Bands for 4-Amino-1-butanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 (broad) | Strong | O-H and N-H stretching |

| 2940-2850 | Strong | C-H stretching (aliphatic) |

| ~1600 | Medium | N-H bending (scissoring) |

| ~1465 | Medium | C-H bending (scissoring) |

| ~1060 | Strong | C-O stretching (primary alcohol) |

| ~800 | Medium | N-H wagging |

Note: Exact peak positions and shapes can be influenced by hydrogen bonding. [4][6] Interpretation:

The IR spectrum of 4-amino-1-butanol clearly indicates the presence of both hydroxyl and amino functional groups.

-

A very broad and strong absorption in the 3400-3200 cm⁻¹ region is characteristic of the overlapping O-H and N-H stretching vibrations, broadened due to extensive hydrogen bonding.

-

The strong absorptions in the 2940-2850 cm⁻¹ range are typical for C-H stretching in the methylene groups.

-

The N-H bending vibration appears around 1600 cm⁻¹.

-

A strong band at approximately 1060 cm⁻¹ is indicative of the C-O stretching of a primary alcohol.

-

The N-H wagging band can be observed around 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

Objective: To obtain an electron ionization (EI) mass spectrum of 4-amino-1-butanol.

Instrumentation:

-

Mass Spectrometer with an electron ionization source (e.g., GC-MS).

Procedure:

-

Introduce a small amount of the sample into the ion source (often via a gas chromatograph for volatile liquids).

-

The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

MS Data and Interpretation

Molecular Weight: 89.14 g/mol [4] Table 4: Key Fragments in the Mass Spectrum of 4-Amino-1-butanol

| m/z | Relative Intensity | Possible Fragment |

| 89 | Low | [M]⁺ |

| 71 | Moderate | [M - H₂O]⁺ |

| 56 | Moderate | [M - H₂O - CH₃]⁺ |

| 30 | High (Base Peak) | [CH₂=NH₂]⁺ |

Note: Fragmentation patterns can vary depending on the instrument and conditions. [7] Interpretation:

The mass spectrum of 4-amino-1-butanol shows a molecular ion peak ([M]⁺) at m/z 89, confirming the molecular weight. The most prominent feature is the base peak at m/z 30.

-

[M]⁺ at m/z 89: The molecular ion, though it may be of low intensity, confirms the molecular formula.

-

[M - H₂O]⁺ at m/z 71: Loss of a water molecule from the molecular ion is a common fragmentation for alcohols.

-

Base Peak at m/z 30: The most abundant fragment is [CH₂=NH₂]⁺, formed by alpha-cleavage adjacent to the nitrogen atom. This is a very characteristic fragmentation for primary amines.

Caption: Workflow for the Spectroscopic Elucidation of 4-Amino-1-butanol.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a self-validating system for the structural confirmation of 4-amino-1-butanol. Each technique offers complementary information: NMR details the carbon-hydrogen framework, IR identifies the key functional groups (-OH and -NH₂), and MS confirms the molecular weight and characteristic fragmentation patterns. This comprehensive spectroscopic dataset serves as a reliable reference for the identification and quality control of 4-amino-1-butanol in research and development settings.

References

- LookChem. This compound 17996-13-3 wiki. [Link]

- SpectraBase. 4-Amino-1-butanol. [Link]

Sources

- 1. 4-Amino-1-butanol - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. This compound = 98.0 HPLC 17996-13-3 [sigmaaldrich.com]

- 4. 4-Amino-1-butanol [webbook.nist.gov]

- 5. 4-Amino-1-butanol(13325-10-5) 13C NMR spectrum [chemicalbook.com]

- 6. infrared spectrum of butan-1-ol prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 4-Amino-1-butanol [webbook.nist.gov]

Solubility Profile of Benzyl (4-hydroxybutyl)carbamate: A Theoretical and Practical Guide

An In-depth Technical Guide for Drug Development Professionals

Abstract

Benzyl (4-hydroxybutyl)carbamate is a molecule of interest in medicinal chemistry and organic synthesis, featuring a unique combination of aromatic, carbamate, and aliphatic alcohol functionalities.[1] Understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application in drug development. This guide provides a comprehensive analysis of the theoretical solubility profile of Benzyl (4-hydroxybutyl)carbamate, grounded in its physicochemical properties. Furthermore, it outlines detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate reliable and reproducible data.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the viability of a compound throughout the drug development pipeline. From reaction kinetics during synthesis to bioavailability in preclinical studies, a thorough understanding of a molecule's dissolution behavior is non-negotiable. Benzyl (4-hydroxybutyl)carbamate (Figure 1) presents a fascinating case study in solubility due to its amphiphilic nature. It combines a nonpolar benzyl group with a polar carbamate linker and a hydrophilic hydroxybutyl chain.[2][3] This structural duality suggests a nuanced solubility profile, which this guide aims to elucidate.

Physicochemical Properties & Theoretical Solubility Framework

A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" serves as our guiding framework, stating that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5]

The structure of Benzyl (4-hydroxybutyl)carbamate can be deconstructed to understand its potential interactions with various solvents.

-

Benzyl Group: A large, nonpolar aromatic ring that contributes to van der Waals forces and π-π stacking interactions. This region favors solubility in nonpolar and aromatic solvents.[6]

-

Carbamate Linkage (-O-C(=O)-N-): A polar, rigid group capable of acting as a hydrogen bond acceptor at its carbonyl oxygen and ester oxygen. It has resonance structures that contribute to its polarity and stability.[7][8] This group enhances solubility in polar solvents.

-

Hydroxybutyl Chain (- (CH₂)₄-OH): This component is bifunctional. The aliphatic chain is nonpolar, while the terminal hydroxyl (-OH) group is highly polar. The hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly promoting solubility in protic solvents like alcohols and water.[3]

Below is a diagram illustrating the key functional regions of the molecule and their influence on solubility.

Caption: Key functional groups of Benzyl (4-hydroxybutyl)carbamate.

Table 1: Computed Physicochemical Properties of Benzyl (4-hydroxybutyl)carbamate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₇NO₃ | [2] |

| Molecular Weight | 223.27 g/mol | [2] |

| XLogP3 | 1.5 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Polar Surface Area | 58.6 Ų |[2] |

The positive XLogP3 value suggests a slight preference for lipophilic environments, but the presence of ample hydrogen bond donors and acceptors indicates that significant solubility in polar solvents is highly probable.[2]

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the qualitative solubility of Benzyl (4-hydroxybutyl)carbamate in various classes of organic solvents. This predictive framework is an essential first step for solvent screening in crystallization and chromatography development.

Table 2: Predicted Qualitative Solubility Profile

| Solvent | Class | Key Interactions | Predicted Solubility | Rationale |

|---|---|---|---|---|

| Methanol, Ethanol | Polar Protic | H-Bonding, Dipole-Dipole | High | The hydroxyl group of the solute can readily form hydrogen bonds with the alcohol solvents. The overall polarity is well-matched.[5] |

| Isopropanol | Polar Protic | H-Bonding, Dipole-Dipole | High to Moderate | Similar to methanol/ethanol, but the slightly larger alkyl group may marginally decrease solubility compared to smaller alcohols. |

| Acetone | Polar Aprotic | Dipole-Dipole | Moderate | The strong dipole of acetone can interact with the carbamate group, but the lack of a hydrogen bond donor solvent limits interaction with the solute's hydroxyl group.[6] |

| Acetonitrile (ACN) | Polar Aprotic | Dipole-Dipole | Moderate | Similar to acetone, ACN's polarity will solvate the carbamate group effectively. |

| Dichloromethane (DCM) | Polar Aprotic | Dipole-Dipole | Moderate to High | DCM is a good solvent for moderately polar compounds and should effectively solvate the entire molecule, balancing the polar and nonpolar ends. |

| Ethyl Acetate | Polar Aprotic | Dipole-Dipole | Moderate | Its polarity is suitable for dissolving carbamates, but it is a less polar option than DCM or acetone.[7] |

| Tetrahydrofuran (THF) | Polar Aprotic | Dipole-Dipole | High | THF is an excellent solvent for compounds with both polar and nonpolar character due to its ether oxygen and cyclic alkyl structure. |

| Toluene | Nonpolar Aromatic | Van der Waals, π-π Stacking | Low to Moderate | The toluene will interact favorably with the benzyl group, but it is a poor solvent for the polar carbamate and hydroxyl functionalities.[9] |

| Hexane, Heptane | Nonpolar Aliphatic | Van der Waals | Very Low / Insoluble | These solvents lack any polarity and cannot effectively solvate the polar regions of the molecule, making dissolution highly unfavorable.[10] |

Experimental Protocols for Solubility Determination

Theoretical predictions require experimental validation. The following protocols are designed to be robust and self-validating, providing trustworthy data for critical decision-making.

Protocol for Rapid Qualitative Solubility Assessment

This method is a rapid screening tool to verify the predictions in Table 2 and quickly identify suitable solvent systems.

Caption: Workflow for the quantitative shake-flask method.

Step-by-Step Methodology:

-

System Preparation: Add an excess amount of solid Benzyl (4-hydroxybutyl)carbamate to a vial containing a known volume of the solvent (e.g., 20 mg into 2 mL). The key is to ensure solid material remains after equilibration, confirming saturation.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the system to equilibrate for at least 24 hours.

-

Expert Insight: 24-48 hours is typically sufficient to reach thermodynamic equilibrium. Shorter times risk underestimating the true solubility.

-

-

Phase Separation: Remove the vial from the shaker and let it stand undisturbed for at least 2 hours to allow undissolved solids to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filtration (Self-Validating Step): Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE or nylon) into a clean analysis vial.

-

Trustworthiness Check: This step is critical. It removes microscopic particulates that are not visible to the naked eye but would otherwise artificially inflate the measured concentration and lead to erroneous results.

-

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to bring its concentration into the linear range of the analytical method.

-

Analysis: Quantify the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, by comparing the response to a standard calibration curve.

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Conclusion

Benzyl (4-hydroxybutyl)carbamate possesses a multifaceted molecular structure that predicts a versatile solubility profile. It is expected to be highly soluble in polar protic solvents like methanol and ethanol, moderately to highly soluble in a range of polar aprotic solvents such as THF and DCM, and poorly soluble in nonpolar aliphatic solvents like hexane. While these predictions provide a strong foundation for experimental design, they must be confirmed through rigorous, systematic evaluation. The detailed qualitative and quantitative protocols provided in this guide offer researchers a reliable framework for generating the precise solubility data required to accelerate their research and development efforts.

References

- Solubility of Things. (n.d.). Carbamate.

- Solubility of Things. (n.d.). (4-benzylphenyl) carbamate.

- Wikipedia. (n.d.). Benzyl carbamate.